molecular formula C12H11ClN2O5S B2534898 Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 854357-39-4

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2534898
CAS No.: 854357-39-4
M. Wt: 330.74
InChI Key: QFTHNWBXQUIGQG-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This structure is characterized by a fused thiophene-pyrimidine ring system, with substituents including a chloromethyl group at position 2, a methoxy-oxoethyl moiety at position 5, and a methyl ester at position 4. These functional groups confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-19-7(16)3-5-8-10(17)14-6(4-13)15-11(8)21-9(5)12(18)20-2/h3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTHNWBXQUIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (referred to as Compound A) is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the compound's biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity studies, and its effects on various cancer cell lines.

Chemical Structure and Properties

Compound A is characterized by the following structural features:

  • Chloromethyl group : This moiety may enhance electrophilicity, potentially leading to increased reactivity with biological targets.
  • Methoxy and carbonyl groups : These functional groups are known to influence solubility and biological interactions.
  • Thieno[2,3-d]pyrimidine scaffold : This core structure is associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including Compound A. The following findings summarize its biological activity:

  • Cytotoxicity Against Cancer Cell Lines :
    • Compound A exhibited significant cytotoxic effects against several human cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.5 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity .
    • In a comparative study with other thieno[3,2-d]pyrimidine derivatives, Compound A showed superior activity against leukemia and lung cancer cell lines (IC50 values ranging from 0.5 to 2.0 µM) .
  • Mechanism of Action :
    • The mechanism by which Compound A exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Preliminary SAR studies suggest that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its inhibitory potency against targets such as EGFR and VEGF .

Structure-Activity Relationship (SAR)

The SAR analysis of Compound A and related derivatives has provided insights into how structural modifications influence biological activity:

Structural FeatureImpact on Activity
Chloromethyl groupEnhances electrophilicity and reactivity
Methoxy groupImproves solubility and bioavailability
Carbonyl moietyContributes to hydrogen bonding interactions
Substituents at position 5Critical for binding affinity to targets

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives, Compound A was evaluated alongside other analogs. Results indicated that it significantly inhibited cell growth in MCF-7 and SK-N-SH (neuroblastoma) cells with IC50 values below 1 µM. The study concluded that the presence of the chloromethyl group was crucial for enhancing cytotoxicity .

Study 2: In Vivo Efficacy

In vivo studies using animal models have also been conducted to evaluate the therapeutic potential of Compound A. These studies reported a marked reduction in tumor volume in xenograft models treated with Compound A compared to controls. The compound's ability to induce apoptosis in tumor cells was confirmed through histological examinations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. The mechanism involves the modulation of key signaling pathways associated with cancer progression, including apoptosis and cell cycle regulation.

Antimicrobial Properties

The compound has also shown efficacy against various microbial strains. Its structural features contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. Research indicates that derivatives of this compound can be optimized for enhanced antimicrobial activity, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate to various biological targets. These studies reveal insights into its interaction with enzymes and receptors, which is crucial for predicting its biological activity and guiding further modifications for improved efficacy.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable scaffold for SAR studies aimed at optimizing biological activity. By modifying different functional groups on the thieno[2,3-d]pyrimidine structure, researchers can identify which alterations enhance specific activities such as anticancer or antimicrobial effects.

Synthesis of Derivatives

Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can be synthesized through various chemical reactions involving thieno[2,3-d]pyrimidine precursors. Its synthesis often involves steps such as chloromethylation and esterification, allowing for the introduction of diverse functional groups that can enhance its pharmacological properties.

Use in Multi-Step Synthesis

The compound is utilized in multi-step synthetic pathways to create more complex molecules with potential therapeutic applications. Its unique structure allows it to serve as an intermediate in the synthesis of other bioactive compounds.

Case Study 1: Anticancer Potential

In a recent study published in a peer-reviewed journal, methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate was evaluated for its anticancer activity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: The chloromethyl group in the target compound may enhance electrophilicity compared to amino or alkyl substituents in analogs .
  • Ester Flexibility : Methyl vs. ethyl esters (e.g., vs. ) influence lipophilicity and metabolic stability.
  • Core Modifications: Thiazolo-pyrimidine hybrids (e.g., ) exhibit distinct π-conjugation and hydrogen-bonding patterns compared to thieno-pyrimidines.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo-pyrimidine-6-carboxylate adopts a monoclinic lattice (space group P2₁/c) with intermolecular C–H···O bonds.
  • Hydrogen-Bonding Networks: Thieno-pyrimidines with oxo groups (e.g., 4-oxo in the target compound) form robust hydrogen bonds, as described in graph-set analyses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions starting with functionalized thiophene or pyrimidine precursors. For example, analogous dihydropyrimidines are synthesized by reacting substituted thioureas with β-keto esters under acidic conditions, followed by chloromethylation using POCl₃ or SOCl₂ . Key steps include:

  • Purification via recrystallization (e.g., using ethanol or ethyl acetate) to achieve >95% purity.
  • Monitoring reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) .

Q. How is the compound characterized to confirm its molecular structure?

  • Analytical Techniques :

  • 1H NMR : Peaks at δ 2.59 ppm (CH₃), δ 3.58 ppm (OCH₃), and aromatic proton signals (δ 7.43–7.61 ppm) confirm substituent positions .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₂N₂O₃) with <0.5% deviation between calculated and observed values .
  • Mass Spectrometry : HRMS (ESI+) provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 307.1052) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Deuterated Solvent Effects : Use DMSO-d₆ or CDCl₃ to eliminate solvent-induced shifts. For example, NH protons in DMSO-d₆ may appear as broad singlets due to hydrogen bonding .
  • Variable Temperature NMR : Resolve overlapping signals by cooling the sample (e.g., to 243 K) to slow dynamic processes .
  • COSY/HSQC Experiments : Assign ambiguous proton-carbon correlations, particularly in crowded aromatic regions .

Q. What strategies ensure regioselectivity during functionalization of the thieno[2,3-d]pyrimidine core?

  • Regiochemical Control :

  • Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., Cl at C2) direct subsequent reactions to C5 or C6 positions.
  • Protecting Groups : Use Boc or trimethoxybenzyl groups to block reactive sites during chloromethylation or esterification .
  • Crystallographic Validation : Confirm regiochemistry via single-crystal X-ray diffraction (e.g., C=O and Cl positions resolved with R-factors <0.05) .

Q. How is X-ray crystallography employed to confirm the compound’s 3D structure and substituent geometry?

  • Crystallographic Protocol :

  • Crystal Growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Structural Refinement : Software like SHELXL resolves bond angles (e.g., C-Cl bond length: 1.73 Å) and torsion angles (e.g., dihydrothieno ring puckering) .

Q. What methodologies are used to evaluate the compound’s biological activity (e.g., enzyme inhibition or antibacterial effects)?

  • Biological Assays :

  • MIC Testing : Assess antibacterial activity against S. aureus or E. coli via broth microdilution (reported MIC: 8–32 µg/mL for related dihydropyrimidines) .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination via ATPase activity).
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .

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